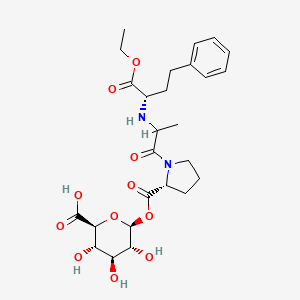

Enalapril Acyl Glucuronide

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H36N2O11 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2R)-1-[2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H36N2O11/c1-3-37-24(35)16(12-11-15-8-5-4-6-9-15)27-14(2)22(32)28-13-7-10-17(28)25(36)39-26-20(31)18(29)19(30)21(38-26)23(33)34/h4-6,8-9,14,16-21,26-27,29-31H,3,7,10-13H2,1-2H3,(H,33,34)/t14?,16-,17+,18-,19-,20+,21-,26-/m0/s1 |

InChI Key |

BASYXVDQVWDGAP-LFMKEIBSSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)NC(C)C(=O)N2CCC[C@@H]2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymology of Enalapril Acyl Glucuronide Formation

Glucuronidation Pathway: General Mechanisms of Conjugation

Glucuronidation represents a critical pathway in Phase II metabolism, which is responsible for the conjugation of various endogenous and exogenous compounds, including many drugs. nih.govwikipedia.org This process is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgcriver.com The fundamental mechanism involves the transfer of a glucuronic acid moiety from the high-energy cofactor, uridine (B1682114) 5'-diphosphate-glucuronic acid (UDPGA), to a substrate molecule. nih.govwikipedia.org

This conjugation reaction significantly increases the hydrophilicity (water solubility) and molecular weight of the substrate. nih.gov The resulting glucuronide conjugate is more polar and typically negatively charged, which facilitates its transport out of cells and subsequent elimination from the body, primarily via urine or bile. nih.govcriver.com While generally considered a detoxification process that renders compounds less biologically active, some glucuronide metabolites, particularly acyl glucuronides, can be chemically reactive. nih.gov

The glucuronidation of a compound with a carboxylic acid group, such as enalaprilat (B1671235), results in the formation of an ester linkage between the carboxylic acid and the C1 hydroxyl group of glucuronic acid, creating a 1-O-acyl glucuronide. researchgate.net This reaction typically occurs in the endoplasmic reticulum of cells, most prominently in the liver but also in other tissues like the kidney and intestine. nih.govcriver.com

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Formation

Specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the formation of Enalaprilat Acyl Glucuronide have not been definitively identified in publicly available research. However, based on the substrate specificity of known UGT enzymes, educated inferences can be made.

The UGT1 and UGT2 families are almost exclusively responsible for the glucuronidation of drugs in humans. criver.com Within these families, certain isoforms are known to have a preference for carboxylic acid-containing substrates. The UGT enzymes most commonly involved in the metabolism of drugs are UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7. criver.comebmconsult.com Among these, UGT2B7 is frequently implicated in the glucuronidation of drugs containing carboxylic acid groups. ebmconsult.com UGT1A3 and UGT1A9 also show activity towards various acidic compounds. Therefore, it is plausible that one or more of these isoforms are involved in the formation of Enalaprilat Acyl Glucuronide.

Reaction phenotyping studies using human recombinant UGT isoforms would be necessary to precisely determine the contribution of each enzyme to enalaprilat glucuronidation. criver.com

Table 1: Common Human UGT Isoforms in Drug Metabolism This table lists major UGT isoforms frequently involved in the metabolism of therapeutic drugs. Specific involvement in Enalaprilat glucuronidation has not been conclusively determined.

| UGT Isoform | Typical Substrates/Functions | Primary Location(s) |

| UGT1A1 | Bilirubin, various drugs (e.g., irinotecan), phenols | Liver, Intestine |

| UGT1A3 | Carboxylic acids, phenols, amines | Liver |

| UGT1A4 | Amines, steroids | Liver |

| UGT1A9 | Carboxylic acids, phenols, flavonoids | Liver, Kidney |

| UGT2B7 | Carboxylic acids (e.g., NSAIDs), opioids, steroids | Liver, Kidney, Intestine |

| UGT2B15 | Steroids, some drugs (e.g., oxazepam) | Liver, Prostate |

Cofactor Requirements for Enzymatic Glucuronidation (e.g., UDP-glucuronic acid)

The enzymatic conjugation of glucuronic acid to a substrate is entirely dependent on the presence of an activated form of glucuronic acid, which serves as the donor molecule. This essential cofactor is uridine 5'-diphosphate-glucuronic acid (UDPGA) . nih.govwikipedia.org

UDPGA is synthesized in the cytoplasm from glucose-1-phosphate. The UGT-catalyzed reaction proceeds via a proposed bi-bi kinetic mechanism where the UGT enzyme first binds with the UDPGA cofactor. nih.gov This enzyme-cofactor complex then binds the substrate (e.g., enalaprilat), facilitating the transfer of the glucuronic acid moiety to the substrate's carboxylic acid group. Following the transfer, uridine diphosphate (B83284) (UDP) and the glucuronidated product (Enalaprilat Acyl Glucuronide) are released. The availability of UDPGA can be a rate-limiting factor for glucuronidation reactions within the cell.

Stereochemical Considerations in Acyl Glucuronide Formation

The formation and subsequent behavior of acyl glucuronides involve significant stereochemical aspects. The enzymatic reaction catalyzed by UGTs is stereospecific, producing the 1-O-β-glucuronide isomer. For enalaprilat, this involves the conjugation of glucuronic acid to the carboxyl group, retaining the original stereochemistry of the parent molecule.

A defining characteristic of acyl glucuronides is their chemical instability, leading to a non-enzymatic, intramolecular rearrangement known as acyl migration . The acyl group (the enalaprilat moiety) can migrate from the C1 position of the glucuronic acid to the hydroxyl groups at the C2, C3, and C4 positions. This process results in a complex mixture of positional isomers (β-isomers). These isomers can also undergo anomerization, converting from the β-anomeric configuration to the more stable α-anomeric configuration. This rearrangement has implications for the potential reactivity of the metabolite.

The specific chemical name for Enalaprilat Acyl Glucuronide, which incorporates its stereochemistry, is (2S,3S,4S,5R,6S)-6-(((S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)propanoyl)pyrrolidine-2-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid. This confirms the retention of the (S) configurations at the chiral centers of the original enalaprilat molecule and defines the stereochemistry of the attached glucuronide moiety.

Analytical Methodologies for Characterization and Quantification of Enalapril Acyl Glucuronide

Chromatographic Techniques for Separation and Detection

Chromatographic separation is a cornerstone in the analysis of enalapril (B1671234) acyl glucuronide, primarily to distinguish it from its parent drug, enalapril, its active metabolite, enalaprilat (B1671235), and its various isomers. currentseparations.comscispace.com The instability of acyl glucuronides, which can lead to intramolecular acyl migration, results in the formation of positional isomers that are often difficult to separate. currentseparations.comnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the separation of enalapril acyl glucuronide and its related compounds. scispace.comnih.govinnovareacademics.in These methods offer the necessary resolution to separate the glucuronide from other metabolites and endogenous components in biological matrices like plasma and urine. nih.govnih.gov

Reversed-phase chromatography, typically using C18 columns, is a common approach. scispace.comresearchgate.netnih.gov Gradient elution is frequently employed to achieve optimal separation of the various components within a reasonable timeframe. currentseparations.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape. currentseparations.comresearchgate.nettandfonline.com UHPLC, with its smaller particle size columns, offers advantages over traditional HPLC, including higher separation efficiency, greater sensitivity, and faster analysis times. scispace.com This is particularly beneficial for resolving the isomeric forms of acyl glucuronides. scispace.com

Below is a table summarizing typical HPLC/UHPLC conditions used for the analysis of enalapril and its metabolites, which would be applicable for this compound.

| Parameter | HPLC | UHPLC |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) innovareacademics.in | C18 or similar (e.g., 2.1 x 100 mm, 1.7 µm) metabolomexchange.org |

| Mobile Phase | Methanol:Phosphate (B84403) buffer (65:35, v/v) innovareacademics.in | Water/Acetonitrile with 0.05% PFPA and 0.1% FA metabolomexchange.org |

| Flow Rate | 1.0 mL/min innovareacademics.in | Not specified |

| Detection | UV at 225 nm innovareacademics.in | Mass Spectrometry metabolomexchange.org |

| Run Time | < 6 min innovareacademics.in | Not specified |

| Internal Standard | Sitagliptin nih.gov | Not specified |

Advanced Separation Modes (e.g., Ion Mobility Spectrometry)

Ion Mobility Spectrometry (IMS) has emerged as a powerful technique that, when coupled with mass spectrometry (IMS-MS), provides an additional dimension of separation based on the size, shape, and charge of the ions. anzsms.orgnih.gov This is particularly valuable for separating isomeric compounds, such as the different positional isomers of acyl glucuronides, which may not be fully resolved by chromatography alone. nih.govnih.gov

Cyclic ion mobility spectrometry (cIM), a more recent advancement, offers even higher resolution by allowing ions to traverse the ion mobility cell multiple times. nih.govlabrulez.com This has been shown to be effective in separating isomeric acyl glucuronides of drugs like diclofenac, a task that is challenging for conventional IMS and LC-MS methods. nih.gov The ability of cIM-MS to rapidly analyze the transacylation of acyl glucuronides without the need for extensive chromatographic separation presents a significant advantage for high-throughput screening. nih.gov

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometric methods, particularly mass spectrometry, are indispensable for the definitive identification and quantification of this compound. synzeal.comaxios-research.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) provides information about the molecular weight of the compound, while tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. currentseparations.comnih.govjst.go.jp This is crucial for confirming the identity of this compound and distinguishing it from other metabolites. nih.govresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of enalapril and its metabolites in biological fluids. nih.govnih.govresearchgate.net Multiple Reaction Monitoring (MRM) is a common acquisition mode used in quantitative LC-MS/MS studies, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.govnih.gov

Here is a table detailing the mass spectrometric parameters for the analysis of enalapril and its active metabolite, enalaprilat, which are foundational for developing methods for this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Enalapril | 377.2 | 234.2 |

| Enalaprilat | 349.1 | 206.1 |

| Internal Standard (Trandolaprilat) | Not specified | Not specified |

Data from a study on ramipril, but demonstrates the principle of using an internal standard. researchgate.net

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of enalapril and its metabolites by LC-MS because it is a soft ionization method suitable for polar and thermally labile molecules. nih.govanzsms.orgaxios-research.comnih.gov Both positive and negative ion modes can be used, depending on the specific compound and the desired information. currentseparations.comjst.go.jp For enalapril and its metabolites, positive ion mode is frequently employed, monitoring for the protonated molecules [M+H]+. nih.govnih.gov

The fragmentation of acyl glucuronides in MS/MS provides characteristic product ions that are diagnostic for their structure. anzsms.orgjst.go.jp In positive ion mode, a common fragmentation pathway for acyl glucuronides involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the protonated aglycone (the parent drug molecule). currentseparations.com For this compound, this would correspond to the mass of enalapril.

In negative ion mode, a characteristic fragment ion for glucuronides is often observed at m/z 193, which corresponds to the deprotonated glucuronic acid moiety. currentseparations.com Another common fragmentation is the loss of the glucuronic acid moiety (176 Da) from the deprotonated molecule [M-H]-. The fragmentation pattern of the aglycone portion can provide further structural confirmation.

The differentiation of acyl glucuronide isomers by MS/MS can be challenging as they often produce similar fragmentation patterns. currentseparations.com However, subtle differences in the relative intensities of fragment ions may be observed. More advanced techniques, such as ion-molecule reactions within the mass spectrometer, have been explored to differentiate between acyl, N-, and O-glucuronides based on their unique reaction products and subsequent fragmentation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural elucidation of metabolites, including this compound. researchgate.netwdh.ac.id It provides detailed information about the chemical environment of individual atoms within a molecule, making it invaluable for confirming structure and identifying isomers. researchgate.netwdh.ac.id

NMR spectroscopy is instrumental in unequivocally confirming the structure of this compound. Techniques such as ¹H and ¹³C NMR, along with two-dimensional methods like COSY and HSQC, provide data on proton and carbon environments and their connectivity, which is essential for structural verification. wdh.ac.id

A critical application of NMR is in the differentiation of isomers. Acyl glucuronides are known to undergo intramolecular acyl migration, where the acyl group (enalapril) moves from the C-1 position of the glucuronic acid moiety to other positions (C-2, C-3, C-4), resulting in positional isomers. nih.govnih.gov These isomers can have different chemical and biological properties. NMR spectroscopy can distinguish between these regioisomers by analyzing the distinct chemical shifts and coupling patterns in the aromatic and other regions of the spectra. oxinst.com For instance, ¹H NMR can be used to monitor the degradation kinetics of acyl glucuronides by observing the disappearance of the anomeric resonance of the O-1-acyl glucuronide, which helps in delineating pathways of acyl migration and hydrolysis. nih.gov The ability to separate and identify individual positional isomers is significantly enhanced by coupling HPLC with high-field NMR (HPLC-NMR). nih.gov

Furthermore, NMR can identify and characterize geometric isomers, such as the cis-trans isomers of enalapril that arise from hindered rotation around the amide bond. scielo.br Studies have shown that the presence of other molecules, like cyclodextrins, can influence the ratio of these isomers. scielo.br

Integration of LC-MS/MS with NMR for Comprehensive Analysis

The integration of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with NMR spectroscopy provides a comprehensive platform for the analysis of complex mixtures, such as those containing drug metabolites. wdh.ac.idnih.govnih.gov This hyphenated technique leverages the high sensitivity and selectivity of LC-MS for detection and quantification, with the unparalleled structural elucidation capabilities of NMR. nih.govnih.gov

In a typical LC-MS-NMR setup, the sample is first separated by LC. A portion of the eluent is directed to the MS for identification and quantification, while the remainder can be collected for subsequent NMR analysis. nih.gov This approach is particularly useful for analyzing trace amounts of analytes in complex biological matrices. nih.gov For acyl glucuronides, while LC-MS is more sensitive, NMR provides more complete data for identifying isomers and analyzing kinetic rates in buffered solutions. nih.gov However, for plasma samples, the higher sensitivity of LC-MS makes it more suitable. nih.gov The combination of these techniques helps to overcome the limitations of each individual method, providing a powerful tool for metabolite identification and characterization. wdh.ac.idnih.gov

Method Development and Validation for Biological Matrices

Developing and validating robust analytical methods for the quantification of this compound in biological matrices like plasma and urine is essential for pharmacokinetic and clinical studies. wdh.ac.idnih.govnih.govnih.gov

Sample Preparation Strategies (e.g., Solid-Phase Extraction, Protein Precipitation)

The complexity of biological samples necessitates a sample preparation step to remove interfering substances and concentrate the analyte of interest. phenomenex.comwindows.net Common strategies for enalapril and its metabolites include:

Solid-Phase Extraction (SPE): This is a widely used technique that provides superior sample clean-up compared to protein precipitation or liquid-liquid extraction. nih.govnih.gov For enalapril and its metabolites, mixed-mode ion exchangers are often chosen as the sorbent material. nih.gov The process involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analytes. nih.gov

Protein Precipitation (PPT): This is a simpler and faster method that involves adding a precipitating agent, such as acetonitrile or methanol, to the plasma sample to denature and remove proteins. nih.govwindows.nettandfonline.com While effective, it may be less clean than SPE. nih.gov

The choice of sample preparation method can significantly impact the accuracy and precision of the assay. nih.gov

Considerations for Analyte Stability During Sample Handling and Storage

Acyl glucuronides, including this compound, are known to be unstable compounds. nih.govresearchgate.net They can undergo hydrolysis back to the parent drug and intramolecular acyl migration, especially at physiological pH. researchgate.netscispace.com This instability presents a significant challenge for accurate quantification.

Key considerations for maintaining analyte stability include:

Immediate Stabilization: Samples should be stabilized ex vivo immediately after collection to minimize degradation. nih.gov

pH Control: Acidification of samples is often necessary to prevent hydrolysis and acyl migration. scispace.com

Low Temperature: Processing and storing samples at low temperatures (e.g., 4°C or -80°C) is crucial to slow down degradation reactions. tandfonline.comresearchgate.netscispace.com

Thorough stability assessments under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage) are a critical part of method validation. researchgate.netsemanticscholar.org

Quantification Parameters and Assay Sensitivity

The quantification of this compound is typically performed using LC-MS/MS due to its high sensitivity and selectivity. nih.govnih.gov Method validation ensures the reliability of the results and typically includes the following parameters:

Linearity: The assay should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. nih.govtandfonline.com

Accuracy and Precision: The method must be both accurate (close to the true value) and precise (reproducible). nih.govtandfonline.comresearchgate.net Intra- and inter-day precision and accuracy are evaluated using quality control (QC) samples at different concentration levels. researchgate.netsemanticscholar.org

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. semanticscholar.org For enalapril and its metabolites, LOQs in the low ng/mL range are often achieved. nih.gov

Specificity and Matrix Effect: The method should be specific for the analyte of interest, without interference from other components in the biological matrix. nih.govresearchgate.net The matrix effect, which is the suppression or enhancement of the analyte signal by matrix components, must be evaluated and minimized. tandfonline.comresearchgate.net

Below is an example of a data table summarizing typical validation parameters for an LC-MS/MS method for enalapril and its active metabolite, enalaprilat.

| Parameter | Enalapril | Enalaprilat | Reference |

| Linearity Range | 1-500 ng/mL | 1-500 ng/mL | nih.gov |

| LLOQ | 1 ng/mL | 1 ng/mL | nih.gov |

| Intra-day Precision (RSD%) | < 9.4% | < 9.4% | researchgate.net |

| Inter-day Precision (RSD%) | < 9.4% | < 9.4% | researchgate.net |

| Accuracy | -8.3 to 9.6% | -8.3 to 9.6% | researchgate.net |

| Recovery | 77-104% | 93-118% | nih.gov |

Table 1: Example Validation Parameters for Enalapril and Enalaprilat Quantification

Use of Deuterated Internal Standards (e.g., this compound-d5)

In quantitative bioanalysis using LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. bioanalysis-zone.com For the quantification of this compound, the ideal internal standard is its deuterated analogue, this compound-d5.

The fundamental principle behind using a deuterated internal standard is that it is chemically identical to the analyte of interest but has a different mass due to the incorporation of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave similarly during sample preparation, chromatography, and ionization. bioanalysis-zone.com

Advantages of Using this compound-d5:

Correction for Matrix Effects: Biological samples like plasma are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement. Since this compound-d5 co-elutes with the non-labeled analyte and has the same physicochemical properties, it experiences the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and reproducible results. researchgate.net

Compensation for Sample Preparation Variability: During the extraction of this compound from the biological matrix, some loss of the analyte is often unavoidable. When this compound-d5 is added to the sample at the beginning of the extraction process, it will be lost to the same extent as the endogenous analyte. Therefore, the analyte/internal standard ratio remains constant, correcting for inconsistencies in recovery. scispace.com

Methodological Considerations:

A typical LC-MS/MS method for the quantification of this compound using this compound-d5 as an internal standard would involve the following steps:

Sample Preparation: A known amount of this compound-d5 is spiked into the biological sample (e.g., plasma). The sample then undergoes a protein precipitation or solid-phase extraction to remove proteins and other interfering substances. Given the instability of acyl glucuronides, sample collection and processing are often performed under acidic conditions and at low temperatures to minimize hydrolysis and intramolecular rearrangement. researchgate.netresearchgate.net

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A reversed-phase C18 column is commonly used to separate this compound from other metabolites and matrix components. The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). nih.gov

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both this compound and this compound-d5 are monitored.

The table below illustrates the typical mass transitions that would be monitored in such an analysis.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 553.2 | 377.2 |

| This compound-d5 | 558.2 | 382.2 |

Note: The exact m/z values may vary slightly depending on the specific deuteration pattern of the internal standard and the ionization conditions.

The concentration of this compound in the sample is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

While the commercial availability of this compound-d5 facilitates the development of robust bioanalytical methods, specific published studies detailing its application are not widely available. sapphirebioscience.com However, the principles of using stable isotope-labeled internal standards are well-established in the field of bioanalysis and are directly applicable to the accurate quantification of this important metabolite. bioanalysis-zone.comscispace.com

Metabolic Disposition and Excretion Mechanisms in Preclinical Models

Renal Elimination Pathways in Preclinical Systems

In preclinical animal models, the kidneys are a primary route for the elimination of enalapril (B1671234) and its metabolites, including enalapril acyl glucuronide. nih.govnih.gov The process of renal excretion is complex, involving glomerular filtration, active tubular secretion, and potential reabsorption. nih.gov For hydrophilic and negatively charged molecules like glucuronide conjugates, active transport mechanisms are crucial for their excretion from the blood into the urine. nih.gov

Preclinical animal models, such as rats, dogs, and monkeys, are extensively used to predict human urinary excretion. nih.gov Although there are species-specific differences, a high degree of urinary excretion in these models often correlates with significant renal elimination in humans. nih.gov

Biliary Excretion and Potential for Enterohepatic Recirculation in Animal Models

Biliary excretion serves as another significant elimination pathway for this compound in animal models. This process involves the transport of the metabolite from the hepatocytes into the bile. nih.govresearchgate.net The Eisai hyperbilirubinemic rat (EHBR), a model deficient in the multidrug resistance-associated protein 2 (Mrp2), has been used to investigate the role of specific transporters in the biliary excretion of enalapril and its metabolites. researchgate.net

Once excreted into the bile and subsequently the intestine, glucuronide conjugates can undergo enterohepatic recirculation. nih.govresearchgate.net This process involves the hydrolysis of the glucuronide back to its parent compound by bacterial β-glucuronidases in the gut, followed by reabsorption into the portal circulation. nih.govwdh.ac.id This recycling can prolong the systemic exposure and half-life of the parent drug or its active metabolites. nih.govresearchgate.net While the specific extent of enterohepatic recirculation of this compound has not been extensively detailed, it is a recognized phenomenon for many drug glucuronides. nih.govresearchgate.net For instance, the enterohepatic recycling of other acyl glucuronides, such as that of telmisartan, has been shown to significantly impact their pharmacokinetic profiles. researchgate.net The clinical significance of this recirculation depends on the pharmacological activity and potential toxicity of the reabsorbed compound. researchgate.net

Role of Drug Transporters in Metabolite Disposition (In Vitro and Preclinical)

The disposition of this compound is intrinsically linked to the function of various uptake and efflux drug transporters located in key organs like the liver and kidneys. mdpi.comnih.gov These transporters are membrane proteins that facilitate the movement of drugs and their metabolites across cellular barriers.

Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) are crucial for the uptake of anionic drugs and their metabolites from the blood into hepatocytes and renal proximal tubule cells. nih.govexamine.com

OATs: OAT1 and OAT3, highly expressed in the kidney, are pivotal in the renal secretion of many drugs. nih.gov In vitro studies using human embryonic kidney (HEK293) cells transfected with human OATs have identified OAT3 as a key transporter for the uptake of enalaprilat (B1671235), the de-esterified metabolite of enalapril. nih.govresearchgate.net The affinity of enalaprilat for OAT3 was found to be significantly higher than for OAT1. researchgate.net Given the structural similarities, it is plausible that this compound is also a substrate for these transporters, which would facilitate its entry into renal cells for subsequent excretion.

OATPs: OATP1B1 and OATP1B3, predominantly expressed on the basolateral membrane of human hepatocytes, mediate the hepatic uptake of a wide range of compounds, including enalapril. researchgate.netexamine.comfrontiersin.org The transport of enalapril into hepatocytes is a prerequisite for its conversion to enalaprilat and subsequent glucuronidation. researchgate.net While direct data on this compound transport by OATPs is scarce, the general substrate specificity of these transporters for organic anions suggests a potential role in its hepatic disposition.

Table 1: In Vitro Kinetic Parameters for Enalaprilat Uptake by Human Transporters

| Transporter | Km (μM) | Vmax (pmol/mg protein/min) | Intrinsic Clearance (Vmax/Km) (μL/mg protein/min) |

|---|---|---|---|

| OAT3 | 640 | 1,230 | 1.92 |

| OAT1 | > 500 | - | - |

| OATP1B1 | > 500 | - | - |

| OATP2B1 | > 500 | - | - |

Data derived from studies on enalaprilat, the precursor to this compound. Km represents the substrate concentration at half-maximal transport velocity, and Vmax is the maximum transport velocity. Intrinsic clearance is an indicator of transport efficiency. nih.govresearchgate.net

Efflux transporters are responsible for moving drugs and metabolites out of cells, either back into the bloodstream (basolateral efflux) or into the bile or urine (apical efflux). mdpi.comnih.gov

MRPs: Multidrug Resistance-Associated Proteins, particularly MRP2 and MRP3, are key players in the elimination of phase II metabolites like glucuronides. nih.govhelsinki.fi MRP2 is located on the apical membrane of hepatocytes and renal proximal tubule cells, mediating the excretion of glucuronide conjugates into the bile and urine, respectively. researchgate.nethelsinki.fi Studies in Mrp2-deficient rats have confirmed its role in the biliary excretion of enalapril. researchgate.net MRP3, found on the basolateral membrane, facilitates the efflux of glucuronides from the liver back into the systemic circulation, from where they can be eliminated by the kidneys. helsinki.fi The interplay between MRP2 and MRP3 often determines the ultimate fate (biliary vs. renal excretion) of a glucuronide metabolite. doi.org

BCRP: Breast Cancer Resistance Protein (BCRP) is another important apical efflux transporter expressed in the liver, intestine, and other barrier tissues. nih.govhelsinki.fi It transports a wide array of substrates, including glucuronide conjugates. helsinki.fi While MRPs are major transporters for glucuronides, BCRP can also contribute to their biliary and intestinal excretion. nih.govhelsinki.fi

Kinetic Analysis of Transporter-Mediated Processes in Cell-Based Assays

In vitro cell-based assays are essential tools for characterizing the kinetics of transporter-mediated drug disposition. iqpc.com These systems, such as transfected cell lines (e.g., HEK293, MDCK) overexpressing a single transporter, allow for the determination of key kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax). nih.goviqpc.com

For instance, studies with OAT3-transfected cells have determined the Km of enalaprilat to be approximately 640 μM, indicating a relatively low affinity but potentially high capacity transport system. researchgate.net Vesicular transport assays using membrane vesicles isolated from cells overexpressing specific efflux transporters (e.g., MRP2, BCRP) can be used to directly measure the ATP-dependent transport of substrates like this compound. researchgate.net These kinetic data are crucial for developing physiologically based pharmacokinetic (PBPK) models that can predict the in vivo disposition and potential for drug-drug interactions. researchgate.netresearchgate.net

Table 2: Summary of Transporters Involved in the Disposition of Enalapril and its Metabolites

| Transporter Family | Specific Transporter | Location | Role in Disposition | Compound(s) |

|---|---|---|---|---|

| Uptake (SLC) | OATP1B1, OATP1B3 | Liver (Basolateral) | Hepatic uptake | Enalapril researchgate.netexamine.com |

| OAT1, OAT3 | Kidney (Basolateral) | Renal uptake for secretion | Enalaprilat nih.govresearchgate.net | |

| Efflux (ABC) | MRP2 | Liver (Apical), Kidney (Apical) | Biliary and urinary excretion | Enalapril, Glucuronides researchgate.nethelsinki.fi |

| MRP3 | Liver (Basolateral) | Efflux into blood for renal elimination | Glucuronides helsinki.fi |

Chemical and Metabolic Stability of Enalapril Acyl Glucuronide

Hydrolytic Stability and Degradation Kinetics

The stability of acyl glucuronides is highly dependent on pH. Generally, they are more stable under acidic conditions and become increasingly unstable as the pH becomes neutral or alkaline. scielo.brcurrentseparations.com For instance, studies on the parent drug, enalapril (B1671234), show that it is most stable at lower pH values and degradation increases significantly under alkaline conditions. scielo.brresearchgate.net After 24 hours of hydrolysis in water (neutral pH) and 0.1 N hydrochloric acid, the percentage of enalapril remaining was 95.2% and 80.4%, respectively. In contrast, after only 30 minutes in 0.1 N sodium hydroxide, only 7.5% of the enalapril remained. scielo.br This suggests that the ester linkage in the enalapril molecule, which is also present in its acyl glucuronide metabolite, is susceptible to base-catalyzed hydrolysis.

Acyl migration is also pH-dependent, with anomerization to α-isomers being more predominant at lower pH values. nih.gov However, the transacylation reactions that lead to protein adducts are promoted at higher pH values. nih.gov The stabilization of acyl glucuronides at a lower pH (e.g., pH 3-4) is a common strategy to prevent both hydrolysis and acyl migration during in vitro studies. currentseparations.comresearchgate.net

Table 1: pH-Dependent Degradation of Enalapril

This table illustrates the stability of the parent drug, enalapril, under different pH conditions, which provides insight into the likely behavior of its acyl glucuronide metabolite.

| Condition | Time | % Enalapril Remaining | Degradation Kinetics |

|---|---|---|---|

| 0.1 N Sodium Hydroxide | 30 min | 7.5% | First-order |

| 0.1 N Hydrochloric Acid | 24 h | 80.4% | First-order |

Data sourced from studies on enalapril maleate (B1232345) degradation. scielo.br

Enzymes play a crucial role in the hydrolysis of enalapril acyl glucuronide. Carboxylesterases (CES), particularly CES1 which is highly expressed in the liver, are responsible for the hydrolysis of the ester prodrug enalapril to its active form, enalaprilat (B1671235). nih.govresearchgate.netnih.gov It is plausible that these same enzymes can hydrolyze the acyl glucuronide back to enalaprilat. CES1 typically metabolizes substrates with small alcohol groups and bulky acyl residues, a description that fits enalapril. nih.govmu-varna.bg

Beta-glucuronidases are enzymes that specifically cleave the β-glucuronic acid linkage. nih.govcurrentseparations.com The 1-O-β-acyl glucuronide isomer is a substrate for β-glucuronidase, and its disappearance upon incubation with this enzyme can be used to identify this specific isomer. currentseparations.com However, the α-isomers that can be formed through acyl migration are not susceptible to cleavage by β-glucuronidases. nih.gov

Intramolecular Acyl Migration and Isomerization

A key feature of the instability of 1-β-O-acyl glucuronides is their propensity to undergo intramolecular acyl migration. This non-enzymatic rearrangement involves the transfer of the acyl group (the enalaprilat moiety) from the C-1 hydroxyl group of the glucuronic acid ring to the C-2, C-3, and C-4 positions. nih.govcurrentseparations.comjst.go.jp This process is significant because the resulting isomers are generally more stable towards hydrolysis but may be more reactive towards covalent binding with proteins. currentseparations.comnih.gov

The initial product of glucuronidation is the 1-β-O-acyl glucuronide. Through acyl migration, this isomer can convert to the 2-, 3-, and 4-β positional isomers. nih.govnih.gov These β-forms can then undergo reversible anomerization to their corresponding α-stereoisomers, a process that is more common at lower pH and involves the opening of the glucuronolactone (B27817) ring. nih.gov Stability studies on enalapril itself have also highlighted the potential for isomerization at its three chiral centers, leading to the formation of diastereomers such as SRS- and SSR-enalapril. google.com It is conceivable that similar stereoisomeric changes could occur in the this compound molecule.

Factors that influence the rate of acyl migration include the chemical structure of the aglycone. washington.edu For instance, a higher degree of alkyl substitution at the α-carbon of the carboxylic acid can slow down the rate of acyl glucuronide rearrangement, suggesting that electronic and steric effects play a modulating role. washington.edu

Table 2: Half-lives of Various Drug Acyl Glucuronides in Phosphate (B84403) Buffer (pH 7.4)

This table provides context for the range of stabilities observed for acyl glucuronides from different drugs, which can be used to infer the potential reactivity of this compound.

| Drug | Classification | Half-life (hours) |

|---|---|---|

| Tolmetin | Withdrawn/Warning | 0.26 - 4.0 |

| Zomepirac | Withdrawn/Warning | 0.45 - 4.0 |

| Diclofenac | Withdrawn/Warning | 0.51 - 4.0 |

| Ibuprofen (B1674241) | Withdrawn/Warning | 3.3 - 4.0 |

| Telmisartan | Safe | > 10.6 |

| Gemfibrozil | Safe | > 10.6 |

Data compiled from studies classifying acyl glucuronide reactivity. jst.go.jpxenotech.com

Characterization of Degradation Products and Mechanisms

The primary degradation products of this compound are its parent aglycone, enalaprilat, formed via hydrolysis, and the various positional and stereoisomers (2-, 3-, and 4-O-acyl glucuronides) formed through acyl migration. currentseparations.comresearchgate.net The parent drug, enalapril, is known to degrade into enalaprilat and a diketopiperazine derivative under neutral and acidic conditions. scielo.br Photodegradation studies of enalapril and enalaprilat have identified other degradation products, such as those resulting from the loss of formaldehyde (B43269) or decarboxylation, though these are formed under specific environmental conditions. nih.gov

The mechanism of acyl migration is thought to proceed through a reactive intermediate, which can then be attacked by the hydroxyl groups at other positions on the glucuronic acid ring. nih.gov The isomers formed through this process are significant as they have been implicated in the covalent binding to proteins, a potential mechanism for toxicity. currentseparations.com The characterization of these degradation products and isomers is typically achieved using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govcurrentseparations.comgoogle.com

Implications of Instability for Research Study Design and Interpretation

A primary concern in study design is the ex vivo stabilization of biological samples immediately following collection. researchgate.net The degradation of this compound can artificially inflate the measured concentration of its parent aglycone, enalaprilat, while underestimating the true exposure of the glucuronide metabolite. nih.gov This back-conversion can skew pharmacokinetic data, affecting calculations of clearance, half-life, and metabolic ratios. To mitigate this, research protocols must incorporate specific procedures for sample handling and storage. nih.gov This typically involves immediate cooling of samples and acidification to a pH below neutral, as the rate of both hydrolysis and acyl migration is pH-dependent. researchgate.netresearchgate.netscispace.com

The interpretation of analytical data is further complicated by the phenomenon of acyl migration. nih.gov Under physiological conditions (pH 7.4, 37°C), the acyl group of the 1-β-O-acyl glucuronide can move to the C-2, C-3, or C-4 positions of the glucuronic acid ring, forming a mixture of isomers. nih.govcurrentseparations.com These isomers can be difficult to separate chromatographically and often exhibit similar fragmentation patterns in mass spectrometry, making individual quantification a significant analytical hurdle. currentseparations.comnih.gov Furthermore, in-source fragmentation within the mass spectrometer can cleave the glucuronide, causing it to be detected as the parent drug and creating analytical interference. nih.gov

The reactivity of these metabolites has direct implications for toxicological assessments. hyphadiscovery.com Acyl glucuronides and their isomeric rearrangement products are reactive electrophiles capable of covalently binding to proteins. nih.govnih.gov This formation of protein adducts is hypothesized to be a mechanism for drug-induced toxicity. nih.govhyphadiscovery.com Therefore, research studies designed to assess the safety profile must consider not just the parent drug but also the concentration, stability, and reactivity of its acyl glucuronide metabolite. xenotech.com An inability to accurately measure the unstable glucuronide could lead to a misinterpretation of toxicity data, potentially attributing adverse findings solely to the parent compound when the reactive metabolite is the causative agent.

To ensure the generation of reliable data, the following considerations are crucial in study design:

Sample Handling: Immediate cooling and acidification of biological matrices (plasma, urine) upon collection. researchgate.netresearchgate.net

Storage Conditions: Long-term storage at ultra-low temperatures (e.g., -80°C) is necessary to minimize degradation. tandfonline.com Freeze-thaw stability must be rigorously evaluated, as each cycle can promote degradation. researchgate.nettandfonline.com

Analytical Method: The chosen analytical method, typically LC-MS/MS, must be optimized to prevent degradation during sample processing and analysis. nih.gov This includes maintaining low temperatures in the autosampler and selecting appropriate mobile phase conditions. scispace.comtandfonline.com The method should also be able to chromatographically resolve the parent drug, the primary acyl glucuronide, and any significant isomers. currentseparations.com

The following tables summarize key stability considerations and research findings for acyl glucuronides, which are directly applicable to studies involving this compound.

Table 1: Factors and Recommended Practices for Stabilizing Acyl Glucuronides in Research Samples

| Factor | Implication of Instability | Recommended Practice for Study Design | Citation |

| pH | Hydrolysis and acyl migration are accelerated at physiological or alkaline pH. | Acidify samples immediately upon collection (e.g., with citrate (B86180) or phosphate buffer) to slow degradation. | researchgate.netnih.govresearchgate.net |

| Temperature | Degradation rates increase significantly with higher temperatures. | Place samples on ice immediately after collection and store long-term at ≤ -70°C. Keep autosamplers cooled. | nih.govscispace.comtandfonline.com |

| Matrix Enzymes | Endogenous enzymes like β-glucuronidases in plasma or tissue can hydrolyze glucuronides. | Use of enzyme inhibitors may be considered, although acidification and low temperature are the primary control methods. | scispace.comhyphadiscovery.com |

| Freeze/Thaw Cycles | Repeated freezing and thawing can accelerate degradation and impact sample integrity. | Minimize the number of freeze-thaw cycles. Perform and document specific freeze-thaw stability tests for the analyte. | researchgate.nettandfonline.com |

| Analytical Method | In-source fragmentation in MS/MS can cause back-conversion. Isomers may co-elute. | Optimize chromatographic separation to resolve isomers. Adjust MS/MS source conditions to minimize in-source fragmentation. | currentseparations.comnih.gov |

Table 2: Representative Half-Lives of Various Acyl Glucuronides Under In Vitro Conditions

This table presents data for several carboxylic acid-containing drugs to illustrate the typical range of instability for this class of metabolites. The principles are directly relevant to the handling and analysis of this compound.

| Compound | Incubation Conditions | Measured Half-Life (t½) | Research Finding | Citation |

| Zomepirac AG | Human Plasma, 37°C | ~0.4 hours | Demonstrates very high reactivity and rapid degradation under physiological conditions. | nih.gov |

| Ibuprofen AG | Human Plasma, 37°C | ~5.8 hours | Shows moderate stability, but still requires careful handling to prevent significant degradation during study conduct. | nih.gov |

| Gemfibrozil AG | Human Plasma, 37°C | ~15.9 hours | Considered relatively stable among acyl glucuronides, yet still susceptible to long-term degradation. | nih.gov |

| Diclofenac AG | Human liver microsomes, pH 7.4, 37°C | Not specified | The study focused on isomer formation, noting that reactive isomers form readily under these conditions. | currentseparations.com |

AG = Acyl Glucuronide

Pharmacological Relevance and Activity of Enalapril Acyl Glucuronide in Mechanistic Studies

Assessment of ACE Inhibitory Activity in In Vitro Systems

The primary mechanism of enalapril's therapeutic effect is the potent inhibition of the angiotensin-converting enzyme (ACE) by its active diacid metabolite, enalaprilat (B1671235). researchgate.netncats.iodrugbank.com In vitro studies have consistently focused on quantifying the high-affinity binding and inhibitory potency of enalaprilat. researchgate.netnih.gov Enalaprilat is a potent, competitive, and long-acting ACE inhibitor, with a reported half-maximal inhibitory concentration (IC50) of 1.94 nM. medchemexpress.com This high potency is a result of its structural similarity to the C-terminal portion of angiotensin I, allowing it to effectively bind to the active site of ACE. nih.govscholarsresearchlibrary.com

Direct assessment of the ACE inhibitory activity of enalapril (B1671234) acyl glucuronide in vitro is not extensively reported in the scientific literature. However, based on the well-established structure-activity relationships of ACE inhibitors, significant activity from the glucuronide conjugate is not expected. nih.govscholarsresearchlibrary.com The formation of the acyl glucuronide involves the conjugation of a large, polar glucuronic acid moiety to the carboxyl group of enalapril. rsc.org This specific carboxyl group is a critical pharmacophore, essential for chelating the zinc ion within the ACE catalytic site. nih.govscholarsresearchlibrary.com The steric bulk and altered electronic properties resulting from glucuronidation would almost certainly prevent the molecule from fitting into the enzyme's active site and disrupt this key interaction, thereby drastically reducing or abolishing its inhibitory activity.

Therefore, while enalaprilat is a powerful ACE inhibitor, its glucuronidated metabolite is generally considered to be pharmacologically inactive with respect to direct ACE inhibition. nih.govresearchgate.net The process of glucuronidation in this context is viewed primarily as a detoxification and elimination pathway. rsc.org

Table 1: In Vitro ACE Inhibitory Potency of Enalaprilat

| Compound | IC50 (nM) | Type of Inhibition |

|---|

This table presents the reported in vitro inhibitory concentration of enalaprilat against the angiotensin-converting enzyme (ACE). Data on the direct ACE inhibitory activity of enalapril acyl glucuronide is not available in the cited literature.

Exploration of Other Potential Receptor or Enzyme Interactions (In Vitro/Cell-Based)

While direct ACE inhibition by this compound is unlikely, its nature as an acyl glucuronide metabolite suggests potential for other biochemical interactions. Acyl glucuronides as a class are known to be chemically reactive metabolites that can undergo intramolecular rearrangement and covalently bind to cellular macromolecules, which may have toxicological consequences. jst.go.jpnih.govacs.org

Protein and Enzyme Interactions: In vitro studies with various acyl glucuronides have shown their propensity to form covalent adducts with proteins, notably human serum albumin (HSA). researchgate.net This reactivity is also observed with enzymes; for example, acyl glucuronide metabolites of nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to covalently bind to and potentially inhibit UDP-glucuronosyltransferase (UGT) isoforms, the very enzymes responsible for their formation. mdpi.com Although specific studies on this compound are limited, its structural class suggests it could participate in similar transacylation or glycation reactions with nucleophilic residues on proteins. nih.govmdpi.com

Transporter Interactions: Cell-based assays have revealed that drug metabolites, including glucuronides, can interact with drug transporters. The human organic anion transporter 3 (OAT3), highly expressed in the kidney, has been identified as a key transporter for the renal clearance of enalaprilat. nih.govfrontiersin.org Interestingly, a study on the gout medication febuxostat (B1672324) showed that its acyl glucuronide metabolite was a potent inhibitor of OAT3. This finding highlights a potential mechanism for drug-drug interactions, where the glucuronide metabolite of one drug could inhibit the transport and elimination of another, such as enalaprilat. This demonstrates that even if pharmacologically inert at its primary target, a glucuronide metabolite can possess activity at the level of drug disposition.

Other Cellular Effects: The potential for acyl glucuronides to induce cellular effects has been observed for other compounds. For instance, ibuprofen (B1674241) acyl-glucuronide demonstrated concentration-dependent toxicity in human keratinocyte (HaCaT) cell lines. nih.gov Furthermore, some acyl glucuronide metabolites have been found to be direct activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK), challenging the view that glucuronides are always inert detoxification products. researchgate.net These examples suggest that this compound could potentially have off-target interactions that are independent of ACE inhibition, although specific investigations are required.

Table 2: Potential In Vitro Interactions of Acyl Glucuronides

| Interaction Type | Target | Potential Consequence | Example Compound (Class) |

|---|---|---|---|

| Covalent Binding | Serum Albumin, UGTs | Altered protein function, enzyme inhibition | NSAID Acyl Glucuronides researchgate.netmdpi.com |

| Transporter Inhibition | OAT3 | Inhibition of enalaprilat renal clearance | Febuxostat Acyl Glucuronide |

| Cellular Toxicity | HaCaT Cells | Reduced cell viability, altered gene expression | Ibuprofen Acyl Glucuronide nih.gov |

Structure-Activity Relationships (SAR) Related to its Biological Activity

The structure-activity relationship (SAR) for ACE inhibitors is well-defined and clearly explains the high potency of enalaprilat and the predicted inactivity of its acyl glucuronide metabolite. nih.govresearchgate.net

SAR of ACE Inhibition: Dicarboxylate-containing ACE inhibitors like enalaprilat require specific structural features to bind effectively to the enzyme's active site. scholarsresearchlibrary.com A key feature is a terminal carboxylate group that mimics the C-terminal carboxylate of ACE substrates like angiotensin I. scholarsresearchlibrary.com This group forms a critical ionic bond with a positively charged residue in the active site and, most importantly, coordinates with the essential zinc(II) ion. nih.gov The N-ring (a proline moiety in enalaprilat) also contributes to binding affinity. scholarsresearchlibrary.com

The formation of this compound involves the esterification of this vital terminal carboxyl group with glucuronic acid. rsc.org This modification introduces a large, hydrophilic sugar moiety, which produces several effects that are detrimental to ACE inhibitory activity:

Loss of Zinc-Binding Group: The ester linkage eliminates the free carboxylate, preventing the crucial interaction with the zinc ion in the ACE active site.

Steric Hindrance: The bulky glucuronide group would sterically clash with the amino acid residues lining the narrow active site cleft of the enzyme, preventing proper binding.

Therefore, based on the established SAR of ACE inhibitors, the glucuronidation of enalapril effectively "inactivates" the molecule by modifying its most critical pharmacophore. nih.govscholarsresearchlibrary.com

SAR of Acyl Glucuronide Reactivity: While inactive as an ACE inhibitor, the biological properties of this compound are then dictated by the SAR of its new chemical class. The reactivity of acyl glucuronides is related to the electrophilicity of the ester carbonyl carbon. acs.org The stability of the 1-β-O-acyl glucuronide isomer and its rate of intramolecular acyl migration to other positions on the glucuronic acid ring are key determinants of its potential to covalently bind to proteins. jst.go.jpnih.gov This reactivity is influenced by the chemical structure of the aglycone (the parent drug). researchgate.net Stereochemistry can also play a role; for chiral drugs like enalapril, the resulting diastereomeric glucuronides can exhibit different rates of degradation and reactivity. acs.orgmdpi.com

Mechanistic Insights into its Contribution to Overall Pharmacodynamic Effects (Preclinical)

However, the disposition of glucuronide metabolites can be complex and may indirectly modulate the parent drug's activity. One potential mechanism is in vivo hydrolysis. Acyl glucuronides can be chemically unstable under physiological conditions and are also substrates for β-glucuronidase enzymes found in various tissues and gut bacteria. nih.govliverpool.ac.uk This raises the possibility that this compound could be hydrolyzed back to enalapril (or enalaprilat) after its formation.

If this deconjugation occurs systemically or within specific tissues, the glucuronide could serve as a circulating reservoir for the active drug. This metabolic cycling could potentially prolong the terminal half-life of enalaprilat and extend the duration of ACE inhibition beyond what would be predicted from the initial dose of enalapril alone. Furthermore, if the glucuronide is excreted into the bile, it could undergo hydrolysis by gut microflora in the intestine, leading to the reabsorption of the parent drug. This process, known as enterohepatic circulation, is a known mechanism for other drugs that form acyl glucuronides and can significantly impact their pharmacokinetic profile. nih.gov

Toxicological Implications and Mechanistic Studies Excluding Clinical Outcomes

Formation of Reactive Metabolites and Electrophilic Species In Vitro

The primary reactive species is the 1-O-β-acyl glucuronide itself, which is an electrophilic ester. mdpi.com However, its instability leads to the formation of other reactive intermediates through intramolecular rearrangement, a process known as acyl migration. researchgate.netmdpi.com At a physiological pH of 7.4, the initial 1-O-β-AG isomerizes to form C-2, C-3, and C-4 positional isomers. springernature.comliverpool.ac.uk

The rate of acyl migration is typically much faster than hydrolysis. mdpi.com This rearrangement is significant because the resulting isomers can also be reactive. Furthermore, the rearrangement process can lead to the formation of a reactive aldehyde species when the glucuronic acid ring opens, which is a key step in the glycation mechanism of protein binding. nih.govadmeshop.com Therefore, the formation of these isomeric species and the subsequent ring-opening are critical steps in generating a diverse pool of electrophilic metabolites from a single initial conjugate.

In Vitro Cell-Based Toxicity Assays (e.g., Cytotoxicity, Immunogenicity Potential)

While the formation of reactive metabolites is a key chemical event, its biological consequence is assessed using cell-based assays.

Cytotoxicity Assays: The direct toxicity of a drug and its metabolites can be evaluated using various cell lines, such as primary hepatocytes or hepatoma cell lines (e.g., HepG2). nih.gov For enalapril (B1671234) itself, studies in primary rat hepatocytes have shown cytotoxicity at concentrations of 0.5 mM and higher, measured by the release of lactate (B86563) dehydrogenase (LDH). nih.gov This toxicity was found to be dependent on metabolic activation by cytochrome P450 enzymes. nih.gov While these studies focus on the parent drug, they highlight the importance of metabolic activation in potential toxicity. Similar assays could be adapted to specifically assess the cytotoxicity of the isolated enalapril acyl glucuronide metabolite.

Immunogenicity Potential Assays: Since covalent binding to proteins can create neoantigens, in vitro assays are used to assess the potential of a compound to stimulate an immune response. These assays often use human peripheral blood mononuclear cells (hPBMCs). bohrium.com The stimulation of these cells can be measured by monitoring the release of cytokines (e.g., IL-8) or the upregulation of immune-related gene expression. bohrium.comresearchgate.net For acyl glucuronides as a class, immunostimulation assays have been used to evaluate their potential risk, with some studies showing a correlation between the results and the drug's toxicological category. bohrium.com

Relationship between Acyl Migration and Reactive Metabolite Formation

A rapid rate of acyl migration suggests that the glucuronide is chemically unstable. researchgate.netnih.gov This instability is a prerequisite for the formation of the aldehyde intermediate necessary for glycation-based protein adducts. nih.gov Therefore, a direct relationship exists: a higher rate of acyl migration leads to a greater potential for forming a variety of reactive electrophilic species (the isomers and the open-ring aldehyde), which in turn increases the likelihood of covalent binding to macromolecules. mdpi.com Assays that measure the migration rate can therefore be used to predict the reactivity and potential toxicity risk of an acyl glucuronide without needing to synthesize the metabolite standard. researchgate.netnih.gov

Table 2: Relationship Between AG Stability and Reactivity

| Parameter | Implication | Toxicological Relevance |

|---|---|---|

| Short Half-Life (High Instability) | Rapid acyl migration and/or hydrolysis. | Higher potential to form reactive isomers and aldehydes, leading to increased covalent binding. Correlates with higher IDT risk for some drugs. nih.gov |

| Long Half-Life (High Stability) | Slow acyl migration and/or hydrolysis. | Lower potential to form reactive species and covalent adducts. Generally associated with a lower risk of AG-mediated toxicity. nih.gov |

Mechanistic Linkages to Idiosyncratic Drug Toxicity (Conceptual, not human data)

The formation of reactive metabolites from this compound provides a conceptual framework for understanding its potential role in idiosyncratic drug toxicity (IDT). The "hapten hypothesis" is a central concept, suggesting that small molecules like drugs or their metabolites are generally not immunogenic on their own. However, if they become covalently bound to endogenous proteins, the resulting drug-protein adduct can be recognized as foreign by the immune system, initiating an immune response that may manifest as an idiosyncratic reaction. nih.govsynergypublishers.com

The key mechanistic steps linking this compound to potential IDT are:

Bioactivation: Enalapril is metabolized to the chemically reactive this compound. researchgate.net

Haptenation: The acyl glucuronide, through transacylation or glycation pathways facilitated by acyl migration, covalently binds to host proteins, forming neoantigens. nih.govmdpi.comliverpool.ac.uk

Immune System Activation: These modified proteins could be processed by antigen-presenting cells (APCs) and presented to T-cells, leading to immune activation. This cellular stress and immune activation could be the initiating events in certain forms of organ toxicity, such as drug-induced liver injury (DILI). synergypublishers.com

Comparative Metabolism and Species Differences in Preclinical Contexts

In Vitro Hepatocyte and Microsomal Studies Across Various Preclinical Species

There is a lack of published in vitro studies specifically investigating the formation of Enalapril (B1671234) Acyl Glucuronide in hepatocytes or liver microsomes from common preclinical species such as rats, dogs, or monkeys. Metabolic studies using these systems for enalapril have focused on the primary hydrolysis to enalaprilat (B1671235). Without experimental data, it is not possible to construct a comparative data table or detail research findings on the kinetics of Enalapril Acyl Glucuronide formation across these species.

Differential UGT Isoform Expression and Activity Across Species

UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for glucuronidation. nih.gov Significant species differences in the expression and activity of various UGT isoforms are well-documented for many drugs. However, the specific UGT isoform(s) that would be responsible for the formation of this compound have not been identified, as this metabolic pathway is not considered a major route of biotransformation for enalapril. Without identification of the relevant enzymes, a comparative analysis of differential isoform expression and activity across species in the context of enalapril metabolism cannot be conducted.

Implications of Species Differences for Preclinical Research Models

The selection of an appropriate animal model for preclinical research relies on the similarity of its metabolic pathways to those in humans. researchgate.net For enalapril, preclinical models like the dog have been shown to be predictive of the primary metabolic conversion to enalaprilat. nih.gov Since this compound is not a significant metabolite in humans or preclinical species, the implications of species differences in glucuronidation pathways are not a relevant consideration for the preclinical safety and efficacy assessment of enalapril. The focus remains on the pharmacokinetics of enalapril and its active hydrolytic metabolite, enalaprilat.

Strategic Importance in Preclinical Drug Metabolism and Pharmacokinetics Dmpk Research

Contribution to the Overall Preclinical Disposition Profile of Enalapril (B1671234)

Enalapril is a prodrug that undergoes extensive hydrolysis to its pharmacologically active diacid metabolite, enalaprilat (B1671235). nih.govnih.gov This conversion is the primary metabolic pathway governing the drug's disposition. Preclinical studies in animal models, such as rats and dogs, have been instrumental in elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of enalapril. nih.govnih.gov

Following oral administration, enalapril is well-absorbed and subsequently biotransformed to enalaprilat. nih.gov The disposition of enalapril and enalaprilat is predominantly renal. nih.govnih.gov While the hydrolysis to enalaprilat is the major metabolic fate, other metabolic pathways, including the formation of Enalapril Acyl Glucuronide, are considered to be of a trace nature. nih.gov

Challenges in Metabolite Identification and Characterization in Early Drug Discovery

The identification and characterization of acyl glucuronide metabolites, such as this compound, present significant bioanalytical challenges in the early phases of drug discovery. nih.govnih.govresearchgate.net These challenges primarily stem from the inherent chemical instability of the acyl glucuronide linkage. nih.gov

Acyl glucuronides are known to be labile and can undergo hydrolysis, reverting to the parent carboxylic acid (the aglycone), particularly under physiological pH conditions. nih.gov This instability complicates the accurate measurement of the metabolite in biological matrices. nih.govresearchgate.net Furthermore, these metabolites can undergo intramolecular acyl migration, where the acyl group moves to different hydroxyl positions on the glucuronic acid moiety, leading to the formation of positional isomers that are difficult to separate and quantify. nih.gov

During analysis using mass spectrometry (MS), acyl glucuronides can undergo in-source fragmentation, breaking down to form ions that are identical to those of the parent compound. nih.gov This can interfere with the accurate quantification of both the metabolite and the parent drug. nih.gov To mitigate these issues, specialized sample handling and analytical techniques are required, such as immediate ex vivo stabilization of samples, to prevent the breakdown of the metabolite before analysis. nih.govresearchgate.net

| Challenge | Description | Impact on DMPK Studies | Reference |

|---|---|---|---|

| Chemical Instability | Prone to hydrolysis back to the parent drug. | Underestimation of metabolite concentration and overestimation of parent drug concentration. | nih.govnih.gov |

| Acyl Migration | Intramolecular rearrangement to form positional isomers. | Difficulty in chromatographic separation and accurate quantification. | nih.gov |

| In-source Fragmentation (MS) | Breakdown during analysis to form parent drug ions. | Analytical interference and inaccurate measurement of both parent and metabolite. | nih.gov |

Development of Metabolite Standards and Analytical Reference Materials

The availability of pure, well-characterized analytical reference materials is fundamental for the quantitative bioanalysis of drug metabolites in DMPK studies. For this compound, certified reference standards are commercially available, which is a critical asset for preclinical research. acanthusresearch.com

These reference standards are essential for:

Method Development and Validation: They are used to develop and validate bioanalytical methods, ensuring accuracy, precision, and selectivity for the quantification of the metabolite in various biological matrices.

Metabolite Identification: Authentic standards are used to confirm the identity of metabolites detected in in vitro and in vivo systems by comparing their chromatographic and mass spectrometric properties.

The synthesis of acyl glucuronide standards can be challenging due to their instability. However, companies specializing in the synthesis of drug metabolites and impurities provide access to these crucial reagents for the pharmaceutical industry. acanthusresearch.comsynzeal.com The availability of this compound as a reference material facilitates rigorous and compliant preclinical development programs. acanthusresearch.com

Predictive Modeling of Acyl Glucuronide Reactivity for Risk Assessment in Preclinical Drug Candidates

Acyl glucuronides are considered potentially reactive metabolites, and their reactivity has been associated with idiosyncratic drug toxicity. rsc.orgnih.gov This reactivity is a concern in drug development, prompting the use of predictive models for risk assessment of preclinical drug candidates that form such metabolites.

Predictive modeling aims to estimate the chemical reactivity of acyl glucuronides, which is often correlated with their stability or degradation half-life. nih.govnih.gov Various computational and in vitro approaches are employed for this purpose:

Quantitative Structure-Property Relationship (QSPR) Models: These models establish a mathematical relationship between the chemical structure of a molecule and its properties. For acyl glucuronides, QSPR models can predict their degradation half-life based on various molecular descriptors. nih.gov

In Silico Modeling: Computational methods, such as density functional theory, can be used to model the transition states of reactions like intramolecular transacylation. The calculated activation energy can then be correlated with the degradation rate of the acyl glucuronide. rsc.org

In Vitro Stability Assays: The stability of an acyl glucuronide can be assessed in vitro in buffers and biological matrices to determine its half-life. These experimental data can be used to build and validate predictive models.

By predicting the reactivity of an acyl glucuronide early in the drug discovery process, researchers can assess the potential risk associated with a drug candidate. This allows for the prioritization of compounds with a lower propensity to form reactive metabolites, thereby reducing the risk of late-stage failures in drug development. nih.gov

Future Directions in Enalapril Acyl Glucuronide Research

Advanced Methodologies for Comprehensive Metabolite Profiling

A complete understanding of the formation and fate of Enalapril (B1671234) Acyl Glucuronide requires sophisticated analytical methods capable of identifying and quantifying not just the primary metabolite but also its various isomers and degradation products. Future research will focus on integrating state-of-the-art technologies for a more exhaustive profiling of glucuronide conjugates in biological samples.

A key area of development is the use of chemical isotope labeling strategies coupled with liquid chromatography-mass spectrometry (LC-MS). nih.govacs.org One such technique involves labeling the carboxylic acid group of glucuronic acid with a pair of isotope probes, such as N,N-dimethyl ethylenediamine (B42938) (DMED-d0) and its deuterated counterpart (DMED-d6). nih.govacs.org This approach allows for the specific targeting and confident identification of all glucuronidated metabolites, regardless of the glycosidic bond type (acyl-, O-, and N-glucuronides), overcoming challenges posed by the diverse physicochemical properties of these compounds. nih.gov

Furthermore, the refinement of LC-MS/MS methods continues to be a priority. The use of high-resolution mass spectrometry (HRMS), such as with Orbitrap instruments, enables accurate mass measurements that are crucial for the definitive identification of metabolites and their isomers. nih.govnih.gov Standardized gradient elution methods on advanced chromatography columns are essential to achieve the separation of the various acyl glucuronide isomers from the parent aglycone. currentseparations.com These advanced analytical strategies are vital for building a complete profile of Enalapril Acyl Glucuronide and its related products in biological matrices. nih.gov

Table 1: Advanced Methodologies for Acyl Glucuronide Profiling

| Methodology | Principle | Application in this compound Research |

|---|---|---|

| LC-MS/MS | Separates compounds by chromatography and identifies them by mass-to-charge ratio and fragmentation patterns. currentseparations.comnih.gov | Separation and quantification of this compound and its isomers from the parent drug (Enalapril) and active metabolite (Enalaprilat). currentseparations.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, facilitating unambiguous elemental composition determination. nih.gov | Definitive structural elucidation of this compound isomers and adducts. |

| Chemical Isotope Labeling (e.g., DMED) | Derivatization of the glucuronic acid moiety with light and heavy isotope-coded tags for confident identification. nih.govacs.org | Comprehensive and confident profiling of all glucuronide conjugates of enalapril in complex biological samples like urine or plasma. nih.gov |

Deeper Mechanistic Understanding of Reactive Metabolite Formation and Interaction

Acyl glucuronides are known for their chemical reactivity, a characteristic that warrants deeper investigation for any drug that forms such a metabolite. nih.gov The 1-O-β-acyl glucuronide initially formed by UDP-glucuronosyltransferase (UGT) enzymes can undergo spontaneous, pH-dependent chemical reactions. rsc.orgmdpi.com These reactions include hydrolysis back to the parent compound and, more significantly, intramolecular acyl migration. currentseparations.comspringernature.com This migration involves the transfer of the enalapril acyl group from the C-1 position of the glucuronic acid ring to the C-2, C-3, or C-4 positions, resulting in various positional isomers. currentseparations.com These isomers are significant because they are resistant to cleavage by β-glucuronidase and can covalently bind to proteins. nih.govspringernature.com

Future research must aim to elucidate the specific kinetics of these reactions for this compound. This involves determining the half-life of the primary 1-O-β isomer and the rates of formation for its other isomers. springernature.com The reactivity and subsequent covalent binding to proteins like human serum albumin are thought to be linked to the rate of acyl migration. mdpi.com Understanding the structural and physicochemical properties of the enalapril molecule that influence these reaction rates is crucial. nih.gov Factors such as the electronic properties of the carbonyl carbon and steric features around the acyl group can significantly impact the stability and reactivity of the conjugate. nih.gov

Computational modeling, including density functional theory, represents a powerful tool for predicting reactivity. rsc.org By calculating the activation energy of the transacylation (acyl migration) reaction, researchers can develop models that correlate with experimentally observed degradation rates, providing a predictive framework for assessing the potential reactivity of this compound. rsc.org

Table 2: Key Reactions and Influencing Factors of Acyl Glucuronide Reactivity

| Reaction Type | Description | Factors Influencing Rate | Research Focus for this compound |

|---|---|---|---|

| Hydrolysis | Cleavage of the ester bond, regenerating the parent drug (aglycone). springernature.com | pH, temperature, presence of esterase enzymes. | Quantifying the rate of reversion to enalapril under physiological conditions. |

| Acyl Migration (Isomerization) | Intramolecular transfer of the acyl group to different positions on the glucuronic acid ring. currentseparations.com | Structure of the aglycone (steric and electronic effects). nih.gov | Determining the half-life of the primary 1-O-β isomer and the formation rates of C-2, C-3, and C-4 isomers. |

| Covalent Binding | Reaction of the electrophilic acyl glucuronide with nucleophilic residues on proteins (e.g., lysine). mdpi.com | Rate of acyl migration, concentration of target proteins. mdpi.comnih.gov | Identifying protein targets for covalent adduction and understanding the structural basis for this interaction. |

Refinement of Preclinical Models for Predicting Metabolite Disposition

Accurately predicting the in vivo disposition and reactivity of this compound from preclinical data is a major goal for future research. This requires the continued refinement of both in vitro and in silico models to improve their correlation with the human physiological environment. nih.gov

In vitro systems are the cornerstone of metabolite studies. researchgate.net The use of human liver microsomes, cultured human hepatocytes, and specific recombinant UGT enzymes allows for the biosynthesis of this compound and the subsequent study of its stability and reactivity. nih.govnih.gov An important goal is to standardize these in vitro screening assays to create a reactivity scale that can help predict the covalent binding potential of new and existing compounds. nih.gov Such models often assess the rate of disappearance of the 1-O-β acyl glucuronide and the extent of covalent binding to proteins like human serum albumin. springernature.com